molecular formula C10H14N2O B15388210 (R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl

(R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl

Cat. No.: B15388210
M. Wt: 178.23 g/mol
InChI Key: MKTQWLYJCQUWGP-UHFFFAOYSA-N
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Description

(R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl is a chiral pyridine derivative of significant interest in neuroscience and medicinal chemistry research. This compound serves as a key chemical scaffold for investigating neuronal nicotinic acetylcholine receptors (nAChRs) . Structural analogs of this compound have been extensively studied for their ability to interact with and desensitize α4β2 nAChR subtypes, which are crucial therapeutic targets for treating addiction and other neurological disorders . Research into similar compounds indicates potential applications in reducing alcohol and nicotine consumption in animal models, highlighting its value in studying the underlying mechanisms of addiction . The (R)-enantiomer provides researchers with a stereochemically pure tool to explore stereospecific receptor interactions and outcomes. As a building block for novel therapeutic agents, this compound enables the study of structure-activity relationships, particularly how modifications to the pyridine ring and pyrrolidinyl moiety affect receptor binding affinity, functional efficacy, and selectivity . It is supplied as a dihydrochloride salt to enhance solubility and stability. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTQWLYJCQUWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl is a compound of significant interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs), therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₄ClN₃O and is characterized by the presence of a pyridine ring substituted with a pyrrolidinylmethoxy group. This structure is crucial for its biological activity, particularly in its interaction with nAChRs.

The primary biological activity of this compound involves the selective modulation of nAChRs, particularly the α4β2 subtype. These receptors play a critical role in neurotransmission and are implicated in various neurological conditions. The compound exhibits both agonistic and antagonistic properties depending on the receptor subtype it interacts with.

Table 1: Binding Affinity and Selectivity

CompoundReceptor TypeBinding Affinity (Ki)Selectivity Ratio (α4β2/α3β4)
This compoundα4β21.5 nM4700-fold
Nifzetidineα4β20.9 nMHigh
ABT-594α4β21.0 nMModerate

Therapeutic Applications

The modulation of nAChRs by this compound presents potential therapeutic applications in treating conditions such as:

  • Cognitive Disorders : Its ability to enhance cholinergic transmission may benefit patients with Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD) .
  • Mood Disorders : Preliminary studies suggest antidepressant-like effects in animal models, indicating potential use in treating depression .

Case Studies

Case Study 1: Cognitive Enhancement
In a study involving rodent models, (R)-3-(2-Pyrrolidinylmethoxy)pyridine demonstrated significant improvements in memory tasks compared to control groups. The mechanism was attributed to enhanced synaptic transmission via α4β2 nAChRs .

Case Study 2: Antidepressant Effects
Research highlighted the compound's efficacy in reducing depressive behaviors in mice subjected to forced swim tests. The results indicated that the compound could serve as a novel antidepressant agent, acting through nicotinic pathways .

Safety and Toxicity

While the pharmacological profile appears promising, safety assessments are crucial. Initial toxicity studies have shown minimal adverse effects at therapeutic doses; however, comprehensive toxicological evaluations are necessary to establish safety profiles for clinical use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Heterocyclic Rings

2-(Piperidin-3-ylmethoxy)pyridine hydrochloride
  • Structure : Replaces the pyrrolidine ring with a piperidine (6-membered ring).
  • Molecular Weight : 228.72 g/mol .
(S)-3-(2-Azetidinylmethoxy)pyridine 2HCl
  • Structure : Features a 4-membered azetidine ring instead of pyrrolidine.
  • CAS : 174740-86-4 .
  • Key Differences : The smaller azetidine ring imposes greater steric constraints, which may reduce off-target interactions but limit receptor compatibility .
ABT 418 [(S)-3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole]
  • Structure : Replaces pyridine with an isoxazole bioisostere.
  • Pharmacology : Selective nAChR agonist with cognition-enhancing effects.
    • Binding Affinity : Ki = 3 nM for [³H]-cytisine binding in rat brain.
    • Functional Activity : EC₅₀ = 209 µM (PC12 cells), 10-fold less potent than nicotine in dopamine release assays .
  • Key Differences : Isoxazole substitution reduces nicotinic side effects while retaining therapeutic benefits, highlighting the impact of heterocyclic modifications on selectivity .

Physicochemical Properties of Hydrochloride Salts

Compound Molecular Weight (with 2HCl) Solubility/Stability Notes Reference
(R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl ~300–350 (estimated) Enhanced solubility due to HCl
H-D-Phe-Pip-Arg-pNA, 2HCl (Chromogenic) 625.6 g/mol Used in thrombin activity assays
H-D-Val-Leu-Lys-pNA, 2HCl 551.5 g/mol Plasminogen activity substrate

Key Insight : Hydrochloride salts improve aqueous solubility, critical for in vitro assays. However, molecular weight variations influence permeability and bioavailability .

Pharmacological and Functional Comparisons

Receptor Selectivity and Potency

  • ABT 418 vs. Nicotine: Selectivity: ABT 418 avoids activating non-cholinergic pathways, reducing side effects like cardiovascular toxicity . Dopamine Release: EC₅₀ = 380 nM vs. nicotine’s 40 nM, indicating reduced dopaminergic activity .
  • Implications for this compound : The pyrrolidine-methoxy-pyridine scaffold may offer a balance between receptor affinity and selectivity, though in vitro profiling is needed.

Structural-Activity Relationships (SAR)

  • Heterocyclic Ring Size :
    • Pyrrolidine (5-membered): Optimal balance of flexibility and rigidity for receptor interactions.
    • Azetidine (4-membered): May restrict binding to specific nAChR subtypes .
    • Piperidine (6-membered): Increased flexibility could reduce potency but improve metabolic stability .
  • Substituent Effects : Methoxy groups enhance hydrogen bonding, while aromatic pyridine rings facilitate π-π interactions in binding pockets .

Q & A

Q. What are the optimal synthetic routes for (R)-3-(2-Pyrrolidinylmethoxy)pyridine 2HCl, and how does stereochemical control impact yield?

The synthesis of this compound typically involves coupling a pyrrolidine derivative with a pyridine-based scaffold. A common method includes nucleophilic substitution between (R)-pyrrolidin-2-ylmethanol and 3-hydroxypyridine under acidic conditions, followed by dihydrochloride salt formation. Stereochemical purity is critical, as the (R)-configuration directly influences biological activity (e.g., receptor binding). Chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, are recommended to ensure enantiomeric excess >98% . Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for intermediates) and stoichiometric ratios (1:1.2 pyridine:pyrrolidine derivative).

Q. How should researchers characterize the compound’s purity and structural integrity post-synthesis?

Key characterization methods include:

  • HPLC-MS : To confirm molecular weight (214.69 g/mol) and detect impurities (<0.5% by area normalization) .
  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 2.5–3.5 ppm for pyrrolidine protons, δ 8.1–8.3 ppm for pyridine protons) to verify substituent positions and stereochemistry .
  • X-ray Crystallography : For absolute configuration confirmation, particularly when discrepancies arise in biological assays .
  • Chiral Analysis : Circular dichroism (CD) or polarimetry to validate enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC50 values or receptor binding affinity often stem from:

  • Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength may alter protonation states of the pyridine nitrogen, affecting interactions with nicotinic acetylcholine receptors .
  • Cell Line Specificities : Use orthogonal assays (e.g., radioligand binding vs. calcium flux) to validate activity in primary neurons versus transfected HEK293 cells .
  • Metabolic Stability : Differences in liver microsome preparations (human vs. rodent) can lead to conflicting pharmacokinetic profiles. Include controls for CYP450 inhibition .

Q. What computational strategies predict the compound’s interactions with α4β2 nicotinic receptors?

  • Molecular Docking : Use software like AutoDock Vina with receptor structures (PDB: 2QC1) to model binding poses. Focus on hydrogen bonding between the pyridine nitrogen and receptor residue Tyr126 .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of the pyrrolidine-methoxy moiety in the hydrophobic pocket .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between (R)- and (S)-enantiomers to rationalize stereoselective activity .

Q. What are the best practices for designing derivatives to enhance blood-brain barrier (BBB) penetration?

  • Lipophilicity Optimization : Aim for logP values of 1.5–2.5 (calculated via ChemAxon). Introduce fluorine substituents to improve metabolic stability without increasing logP excessively .
  • P-glycoprotein Efflux Avoidance : Use in vitro assays (e.g., MDCK-MDR1) to screen for P-gp substrate behavior. Replace the methoxy group with bulkier substituents (e.g., trifluoromethoxy) to reduce efflux .
  • In Silico BBB Prediction : Tools like BBB Predictor or SwissADME can prioritize derivatives with >70% BBB permeability scores .

Methodological Considerations

Q. How to troubleshoot low yields in large-scale synthesis?

  • Intermediate Stability : Protect the pyrrolidine nitrogen with Boc groups during coupling to prevent side reactions. Deprotect with HCl/dioxane post-reaction .
  • Solvent Selection : Use DCM for coupling (improves miscibility of polar pyridine and nonpolar pyrrolidine derivatives) .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for exothermic steps (e.g., HCl salt formation) to maintain temperature control and reduce degradation .

Q. What analytical techniques differentiate degradation products during long-term stability studies?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light. Monitor via:
    • LC-HRMS : Identify oxidation products (e.g., pyrrolidine N-oxide at m/z 230.68) .
    • 2D NMR : Resolve overlapping peaks from hydrolyzed methoxy groups .
  • Accelerated Stability Testing : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures .

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